

# The Discovery and Development of Ebopiprant Hydrochloride: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                          |           |
|----------------------|--------------------------|-----------|
| Compound Name:       | Ebopiprant hydrochloride |           |
| Cat. No.:            | B1193340                 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

# **Executive Summary**

Ebopiprant (hydrochloride), also known as OBE022, is a first-in-class, orally active, and selective prostaglandin F2 $\alpha$  (PGF2 $\alpha$ ) receptor antagonist that has been investigated for the treatment of preterm labor. By targeting the PGF2 $\alpha$  receptor, ebopiprant aims to reduce uterine contractions, inflammation, and cervical changes associated with preterm labor, without the significant fetal side effects observed with non-specific prostaglandin synthesis inhibitors like NSAIDs. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and the preclinical and clinical development history of **ebopiprant hydrochloride**.

#### Introduction: The Unmet Need in Preterm Labor

Preterm birth is a major global health challenge and a leading cause of neonatal morbidity and mortality. The therapeutic options to manage spontaneous preterm labor are limited, and existing treatments are often associated with significant maternal and fetal side effects. Prostaglandin  $F2\alpha$  (PGF2 $\alpha$ ) is a key mediator of uterine contractions and cervical ripening during labor.[1][2] While non-steroidal anti-inflammatory drugs (NSAIDs) can inhibit prostaglandin synthesis and delay preterm labor, their use is restricted due to risks of fetal complications, including premature closure of the ductus arteriosus and renal dysfunction.[3][4] This created a clear need for a more targeted therapeutic approach, leading to the development of selective PGF2 $\alpha$  receptor antagonists like ebopiprant.



# **Discovery and Licensing**

Ebopiprant was originally developed by Merck KGaA. In 2015, the development and commercial rights for ebopiprant (then known as OBE022) were licensed to ObsEva SA, a Swiss biopharmaceutical company focused on women's health.[4][5] ObsEva advanced the compound through preclinical and into clinical development for the treatment of preterm labor. [3][6] Subsequently, in July 2021, Organon, a global women's health company, acquired the global development, manufacturing, and commercial rights to ebopiprant from ObsEva.

#### **Mechanism of Action**

Ebopiprant is a prodrug that is readily absorbed and rapidly converted to its active metabolite, OBE002.[4] OBE002 is a potent and selective antagonist of the PGF2α receptor, also known as the FP receptor.[3][7]

dot graph TD { rankdir="LR"; node[shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge[fontname="Arial", color="#5F6368"];

PGF2a [label="Prostaglandin F2α (PGF2α)"]; FP\_Receptor [label="FP Receptor\n(PGF2α Receptor)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ebopiprant [label="Ebopiprant (OBE002)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PLC [label="Phospholipase C (PLC) Activation"]; IP3\_DAG [label="IP3 and DAG Production"]; Ca\_Release [label="Intracellular Ca²+ Release"]; Myometrial\_Contraction [label="Myometrial Contraction", fillcolor="#34A853", fontcolor="#FFFFFF"];

PGF2a --> FP\_Receptor [label="Binds to"]; FP\_Receptor --> PLC; PLC --> IP3\_DAG; IP3\_DAG --> Ca\_Release; Ca\_Release --> Myometrial\_Contraction; Ebopiprant --x FP\_Receptor [label="Blocks", style=dashed, color="#EA4335"];

} Caption: Signaling pathway of PGF2 $\alpha$ -induced myometrial contraction and its inhibition by ebopiprant.

The binding of PGF2α to its G-protein coupled receptor on myometrial cells activates phospholipase C, leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the sarcoplasmic reticulum, increasing intracellular calcium levels and ultimately causing myometrial contraction. By competitively



blocking the FP receptor, ebopiprant prevents these downstream signaling events, thereby reducing the frequency and force of uterine contractions.[3][7]

# **Preclinical Development**

A series of preclinical studies were conducted to evaluate the pharmacology, pharmacokinetics, and safety of ebopiprant and its active metabolite, OBE002.

#### In Vitro Studies

• Receptor Binding Affinity: Competitive radioligand binding assays were performed to determine the binding affinity of OBE002 for the human and rat PGF2α (FP) receptors.

| Compound        | Receptor          | Ki (nM) |
|-----------------|-------------------|---------|
| OBE002          | Human FP Receptor | 1       |
| Rat FP Receptor | 26                |         |

Functional Assays: The inhibitory effect of OBE002 on uterine contractions was assessed in vitro using human myometrial tissue strips in an organ bath setup. These studies demonstrated that OBE002 effectively inhibited spontaneous, oxytocin-induced, and PGF2α-induced human myometrial contractions.[3][7] Furthermore, synergistic effects were observed when OBE002 was combined with other tocolytic agents such as atosiban and nifedipine.[3][7]

#### **In Vivo Studies**

- Pharmacodynamic and Efficacy Models: In vivo studies in pregnant rats demonstrated that
  oral administration of ebopiprant (OBE022) significantly reduced spontaneous and induced
  uterine contractions.[3][4][6] In a preterm labor model in mice, ebopiprant was shown to
  delay parturition.[3][7]
- Pharmacokinetics: The pharmacokinetic profiles of ebopiprant and its active metabolite were characterized in rats and mice. Following oral administration, ebopiprant is rapidly absorbed and converted to OBE002.



Safety Pharmacology: A key focus of the preclinical safety evaluation was the assessment of
potential fetal side effects commonly associated with non-specific prostaglandin inhibitors. In
animal models, ebopiprant did not cause premature closure of the ductus arteriosus or
impair fetal renal function, highlighting its selective mechanism of action.[3][7]

### **Clinical Development**

The clinical development of ebopiprant has primarily focused on its use for the treatment of spontaneous preterm labor.

#### **Phase 1 Studies**

A first-in-human Phase 1 study was conducted in 70 healthy post-menopausal female volunteers to evaluate the safety, tolerability, and pharmacokinetics of single and multiple ascending oral doses of ebopiprant.[3][6] The study found that ebopiprant was well-tolerated.[4] Following oral administration, ebopiprant was readily absorbed and converted to its active metabolite, OBE002, with a median half-life of 7 to 15 hours, supporting once or twice daily dosing.[4]

### Phase 2a "PROLONG" Trial (NCT03369262)

The PROLONG study was a Phase 2a, randomized, double-blind, placebo-controlled, proof-of-concept trial designed to assess the efficacy and safety of ebopiprant as an add-on therapy to atosiban for the treatment of spontaneous preterm labor.[8][9][10][11]

• Study Design: A total of 113 pregnant women between 24 and 34 weeks of gestation with spontaneous preterm labor were randomized to receive either ebopiprant or a placebo, in addition to the standard-of-care treatment with atosiban (an oxytocin receptor antagonist).[1] [8] The treatment duration was 7 days.[1][8]

dot graph TD { rankdir="LR"; node[shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge[fontname="Arial", color="#5F6368"];

Screening [label="Screening of Pregnant Women\n(24-34 weeks gestation,\nspontaneous preterm labor)"]; Randomization [label="Randomization (n=113)", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; GroupA [label="Ebopiprant + Atosiban"]; GroupB [label="Placebo + Atosiban"]; Dosing [label="7-Day Treatment Period\nEbopiprant: 1000mg



loading dose,\nthen 500mg twice daily"]; FollowUp [label="Follow-up and\nEfficacy/Safety Assessment"];

Screening --> Randomization; Randomization --> GroupA; Randomization --> GroupB; GroupA --> Dosing; GroupB --> Dosing; Dosing --> FollowUp; } Caption: Workflow of the Phase 2a PROLONG clinical trial.

• Efficacy Results: The primary endpoint was the proportion of women who did not deliver within 48 hours of starting treatment.

| Outcome                                          | Ebopiprant +<br>Atosiban (n=56) | Placebo + Atosiban<br>(n=55) | Odds Ratio (90%<br>CI) |
|--------------------------------------------------|---------------------------------|------------------------------|------------------------|
| Delivery within 48 hours (Overall)               | 12.5% (7/56)                    | 21.8% (12/55)                | 0.52 (0.22, 1.23)      |
| Delivery within 48 hours (Singleton Pregnancies) | 12.5% (5/40)                    | 26.8% (11/41)                | 0.39 (0.15, 1.04)      |

The results showed a trend towards a reduction in the rate of delivery within 48 hours in the ebopiprant group, particularly in women with singleton pregnancies.[1][5][8]

• Safety and Tolerability: The incidence of maternal, fetal, and neonatal adverse events was comparable between the ebopiprant and placebo groups, indicating that ebopiprant was well-tolerated in this patient population.[1][5][8][9] In an earlier part of the study, there was one reported non-serious adverse event of fatigue considered possibly related to the study drug.

# Experimental Protocols In Vitro Human Myometrial Contraction Assay (Organ Bath)

• Tissue Preparation: Myometrial biopsies are obtained from consenting patients undergoing Cesarean section. The tissue is dissected into small strips (e.g., 2x2x10 mm) and mounted in an organ bath chamber.[5][12][13]



- Experimental Setup: The tissue strips are suspended between a fixed hook and an isometric
  force transducer in an organ bath containing a physiological salt solution (e.g., KrebsHenseleit solution) maintained at 37°C and continuously aerated with 95% O2 and 5% CO2.
   [12][13]
- Contraction Measurement: The tissue is allowed to equilibrate and develop spontaneous contractions. The force of these contractions is recorded by the transducer. To study induced contractions, a uterotonic agent such as PGF2α or oxytocin is added to the bath.
- Drug Incubation: To assess the inhibitory effect of a compound like OBE002, it is added to
  the organ bath at various concentrations, and the change in the frequency and amplitude of
  myometrial contractions is measured. IC50 values can then be calculated from the
  concentration-response curves.[5]

#### **Radioligand Binding Assay**

- Membrane Preparation: Cell membranes expressing the PGF2α (FP) receptor are prepared from a suitable cell line or tissue source.[8]
- Assay Principle: A radiolabeled ligand for the FP receptor (e.g., [3H]-PGF2α) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (e.g., OBE002).
- Separation and Detection: The reaction is allowed to reach equilibrium, after which the receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration. The amount of radioactivity on the filter is then quantified using a scintillation counter.[8]
- Data Analysis: The data is used to generate a competition binding curve, from which the IC50 value of the test compound is determined. The Ki (inhibitory constant) can then be calculated using the Cheng-Prusoff equation.

#### Conclusion

**Ebopiprant hydrochloride** represents a targeted approach to the management of preterm labor by selectively antagonizing the PGF2α receptor. Preclinical studies have demonstrated its efficacy in reducing uterine contractions without the adverse fetal effects associated with non-



specific prostaglandin inhibitors. The Phase 2a PROLONG trial provided initial evidence of its potential clinical benefit and a favorable safety profile. The development of ebopiprant highlights the progress in understanding the molecular mechanisms of parturition and the potential for developing safer and more effective tocolytic agents. Further clinical investigation is warranted to fully establish the role of ebopiprant in the prevention of preterm birth.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. ObsEva Presents PROLONG Phase 2a Proof-of-Concept Data on Ebopiprant (OBE022)
  for the Treatment of Spontaneous Preterm Labor at the RCOG Virtual World Congress 2021
   BioSpace [biospace.com]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. ObsEva Announces Completion of Phase 1 First-in-Women Study of OBE022 for the Treatment of Preterm Labor - M Ventures [m-ventures.com]
- 5. Contractility Measurements of Human Uterine Smooth Muscle to Aid Drug Development -PMC [pmc.ncbi.nlm.nih.gov]
- 6. ObsEva begins Phase I clinical programme of OBE022 to treat pre-term labour Clinical Trials Arena [clinicaltrialsarena.com]
- 7. OBE022, an Oral and Selective Prostaglandin F2α Receptor Antagonist as an Effective and Safe Modality for the Treatment of Preterm Labor PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Efficacy and safety of ebopiprant to delay preterm birth after oral administration in pregnant women with spontaneous preterm labor receiving atosiban: a phase 2a, doubleblind, parallel group, randomized, placebo-controlled, proof of concept study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]



- 12. Isolated organ/tissue test organ bath [panlab.com]
- 13. Human Myometrial Contractility Assays PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Discovery and Development of Ebopiprant Hydrochloride: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1193340#discovery-and-development-history-of-ebopiprant-hydrochloride]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com